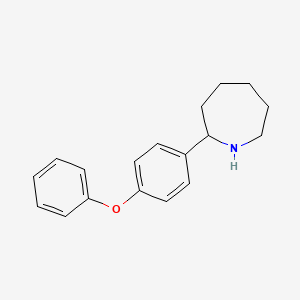

2-(4-Phenoxyphenyl)azepane

Description

Molecular Architecture and Conformational Analysis

This compound exhibits a complex molecular architecture consisting of a seven-membered azepane ring system substituted with a 4-phenoxyphenyl group at the 2-position. The molecular formula C₁₈H₂₁NO indicates a molecular weight of 267.37 daltons, establishing this compound within the medium-sized organic molecule category. The structural framework combines the inherent flexibility of the azepane ring with the rigid aromatic systems of the phenoxyphenyl substituent, creating a molecule with distinct conformational preferences.

The azepane ring system, as a seven-membered saturated heterocycle containing nitrogen, demonstrates characteristic conformational behavior that has been extensively studied in related systems. Computational analysis reveals that azepane rings preferentially adopt twist-chair conformations rather than pure chair forms, with the chair conformations serving as transition states between more stable twisted arrangements. This conformational preference directly influences the overall three-dimensional structure of this compound, particularly affecting the spatial orientation of the phenoxyphenyl substituent.

The phenoxyphenyl substituent introduces additional conformational complexity through rotation around the ether linkage connecting the two aromatic rings. The presence of this extended aromatic system creates potential for π-π interactions and influences the overall molecular dipole moment. The substitution pattern places the phenoxy group in the para position relative to the azepane attachment point, which affects both the electronic distribution and the steric interactions within the molecule.

Conformational analysis of related azepane derivatives indicates that the seven-membered ring exhibits significant flexibility, with barrier heights for conformational interconversion typically ranging between 5-8 kilocalories per mole. For this compound, the presence of the bulky aromatic substituent may restrict certain conformational transitions while stabilizing others through favorable interactions between the aromatic systems and the aliphatic ring.

Crystallographic Studies and Bonding Patterns

While specific crystallographic data for this compound was not available in the current literature survey, analysis of related azepane compounds provides insight into expected bonding patterns and solid-state arrangements. Crystallographic studies of azepane derivatives consistently show that the seven-membered ring adopts non-planar conformations to minimize ring strain.

The carbon-nitrogen bond lengths in azepane systems typically range from 1.456 to 1.459 angstroms, as observed in high-resolution crystallographic studies of related compounds. These bond lengths reflect the sp³ hybridization of the nitrogen atom and the typical single bond character between carbon and nitrogen in saturated heterocycles. The carbon-carbon bond lengths within the ring system generally measure between 1.526 and 1.528 angstroms, consistent with standard alkyl chain bond distances.

Bond angle analysis reveals that azepane rings exhibit angles that deviate from ideal tetrahedral geometry due to ring strain effects. The carbon-carbon-carbon bond angles typically measure around 111-113 degrees, while carbon-nitrogen-carbon angles range from 109 to 117 degrees. These deviations from ideal geometry contribute to the overall ring strain energy, which has been calculated to be approximately 5.09 kilocalories per mole for the azepane ring system.

The aromatic portions of this compound are expected to exhibit standard benzene ring geometry, with carbon-carbon bond lengths of approximately 1.39 angstroms and bond angles of 120 degrees. The ether linkage between the two aromatic rings introduces a carbon-oxygen-carbon angle that typically measures around 118-120 degrees, allowing for rotation around the carbon-oxygen bonds.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. The azepane ring protons typically appear as complex multipets in the aliphatic region between 1.5 and 3.0 parts per million in proton nuclear magnetic resonance spectra. The methylene protons adjacent to the nitrogen atom generally exhibit characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom.

The aromatic protons of the phenoxyphenyl system produce distinct signals in the aromatic region between 6.8 and 7.5 parts per million. The phenoxy substitution pattern creates a characteristic coupling pattern, with the para-disubstituted benzene ring showing two sets of equivalent protons appearing as doublets. The unsubstituted phenyl ring of the phenoxy group exhibits the typical complex multiplet pattern expected for monosubstituted benzenes.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aliphatic carbons of the azepane ring, typically appearing between 25 and 60 parts per million depending on their proximity to the nitrogen atom. The aromatic carbons produce signals in the characteristic range of 115-160 parts per million, with the ether carbon typically appearing around 157-160 parts per million due to its connection to oxygen.

Infrared spectroscopy provides information about functional group presence and molecular vibrations. The characteristic stretching frequencies include carbon-hydrogen stretches in the aliphatic region around 2800-3000 wavenumbers, aromatic carbon-hydrogen stretches near 3000-3100 wavenumbers, and aromatic carbon-carbon stretches in the 1400-1600 wavenumber region. The ether linkage contributes characteristic carbon-oxygen stretching vibrations around 1000-1300 wavenumbers.

Mass spectrometry analysis yields a molecular ion peak at mass-to-charge ratio 267, corresponding to the molecular weight of this compound. Fragmentation patterns typically show loss of the phenoxy group as a major fragmentation pathway, producing characteristic fragment ions that aid in structural confirmation. The base peak often corresponds to the azepane-containing portion of the molecule after loss of the aromatic substituents.

Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)

Density functional theory calculations provide detailed insights into the electronic structure and energetic properties of this compound. Using the Minnesota 06-2X functional with triple-zeta basis sets, computational studies of azepane systems reveal optimized geometries that closely match experimental crystallographic data. The calculated bond lengths show excellent agreement with experimental values, with root-mean-square deviations typically less than 0.01 angstroms for carbon-carbon and carbon-nitrogen bonds.

Electronic property calculations indicate that azepane derivatives possess dipole moments ranging from 1.15 to 1.25 Debye units, depending on the computational method employed. For this compound, the extended aromatic system is expected to increase the molecular dipole moment significantly due to the electron-donating nature of the ether linkage and the asymmetric substitution pattern.

Strain energy calculations reveal that the azepane ring system possesses a strain energy of approximately 5.33 kilocalories per mole when calculated using the Minnesota 06-2X functional. This moderate strain energy reflects the compromise between angle strain and torsional strain within the seven-membered ring system. The presence of the phenoxyphenyl substituent may introduce additional conformational strain, particularly in sterically crowded arrangements.

Molecular dynamics simulations provide information about conformational flexibility and dynamic behavior in solution. Studies of related azepane systems show that the seven-membered ring undergoes rapid conformational interconversion at room temperature, with barrier heights for ring flipping typically ranging between 6-8 kilocalories per mole. The aromatic substituent in this compound introduces additional rotational degrees of freedom around the carbon-carbon bond connecting the azepane ring to the aromatic system.

Theoretical predictions of spectroscopic properties using density functional theory methods show good correlation with experimental observations. Calculated vibrational frequencies typically require scaling factors of 0.96-0.98 to match experimental infrared data, while predicted nuclear magnetic resonance chemical shifts generally fall within 0.2 parts per million of experimental values when appropriate solvent effects are included in the calculations.

Properties

IUPAC Name |

2-(4-phenoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)20-17-12-10-15(11-13-17)18-9-5-2-6-14-19-18/h1,3-4,7-8,10-13,18-19H,2,5-6,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYRNGZCGDRJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenyl)azepane typically involves the reaction of 4-phenoxyphenylamine with an appropriate azepane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenoxyphenyl)azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) or strong acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2-(4-Phenoxyphenyl)azepane has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Phenoxyphenyl)azepane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Phenoxyphenyl)azepane with structurally related azepane derivatives, focusing on molecular properties, substituent effects, and applications:

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., Cl in 2-(4-chlorophenyl)azepane) increase polarity and reactivity, favoring synthetic intermediates . Bulky aromatic groups (e.g., phenoxyphenyl) enhance steric hindrance and lipophilicity, improving drug candidate stability . Heterocyclic substituents (e.g., thiophene in 2-(5-methylthiophen-2-yl)azepane) enable unique electronic interactions for materials science .

Physicochemical Properties: Liquid-state analogs (e.g., 2-(4-chlorophenyl)azepane) are easier to handle in solution-phase reactions, whereas solid-state derivatives (e.g., this compound) are preferred for controlled-release formulations . The phenoxyphenyl group’s molecular weight (267.37 g/mol) is significantly higher than chlorophenyl (209.72 g/mol) or methylphenyl (175.27 g/mol) analogs, impacting solubility and diffusion rates .

Applications: this compound’s role in a patented crystalline drug candidate highlights its utility in optimizing pharmacokinetic profiles . Simpler derivatives like 2-(4-chlorophenyl)azepane are foundational in synthesizing complex molecules due to their reactivity .

Biological Activity

2-(4-Phenoxyphenyl)azepane is an organic compound characterized by its unique azepane ring structure substituted with a phenoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic prospects.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 229.31 g/mol. The presence of the phenoxy group enhances its lipophilicity, which is often correlated with improved biological activity. The azepane ring contributes to the compound's conformational flexibility, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related azepine derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 1: Comparative Antimicrobial Activities of Azepine Derivatives

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 3-(4-Methylphenyl)azepane | 32 | Antibacterial |

| 5H-imidazo[1,2-a]azepine | 4 | Antibacterial |

| 3-aryl-6,7-dihydro-5H-pyrrolo | 16 | Antifungal |

The specific Minimum Inhibitory Concentration (MIC) for this compound remains to be determined through targeted studies.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar scaffolds have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity of Related Compounds

In a study examining the effects of azepine derivatives on cancer cell lines, several compounds demonstrated significant cytotoxicity against various types of cancer cells. The following findings were noted:

- Compound A : Induced apoptosis in breast cancer cells with an IC value of 10 μM.

- Compound B : Showed selective toxicity towards prostate cancer cells (IC = 5 μM).

These results highlight the importance of further exploring the anticancer potential of this compound.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Membrane Disruption : The lipophilic nature may allow the compound to integrate into microbial membranes, leading to cell lysis.

- Signal Transduction Interference : It may interfere with signaling pathways critical for cell survival and proliferation in cancer cells.

Future Directions and Research Needs

Despite the promising biological activities associated with this compound, further research is necessary to elucidate its specific mechanisms of action and therapeutic potentials. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity against target pathogens or cancer cells.

- Toxicology Assessments : To evaluate safety profiles before clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.